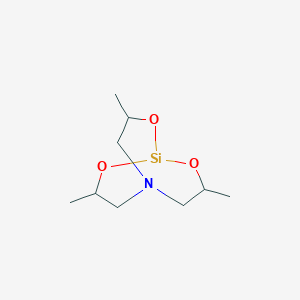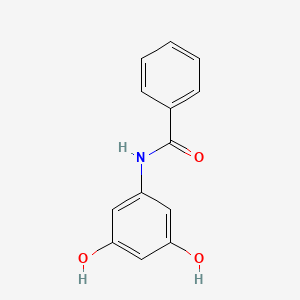
N-(3,5-Dihydroxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-Dihydroxyphenyl)benzamide is a chemical compound characterized by its phenyl ring substituted with hydroxyl groups and an amide group attached to a benzene ring
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method involves the condensation of 3,5-dihydroxybenzoic acid with benzamide in the presence of a dehydrating agent such as thionyl chloride.
Amide Coupling: Another approach is the amide coupling reaction between 3,5-dihydroxybenzene-1-carboxylic acid and benzoyl chloride using a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes to achieve higher yields and purity. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: this compound can participate in nucleophilic substitution reactions, where nucleophiles replace the amide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous ether.
Substitution: Strong nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation: Quinones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Amides, esters.
Scientific Research Applications
Chemistry: N-(3,5-Dihydroxyphenyl)benzamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It serves as a probe in biological studies to understand cellular processes and enzyme activities. Medicine: The compound has shown potential in drug discovery, particularly in the treatment of inflammatory diseases and cancer. Industry: Its unique properties make it valuable in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(3,5-Dihydroxyphenyl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the application and the biological system .
Comparison with Similar Compounds
N-(3,4-Dihydroxyphenyl)benzamide
N-(2,5-Dihydroxyphenyl)benzamide
N-(3,5-Dihydroxyphenyl)acetamide
Uniqueness: N-(3,5-Dihydroxyphenyl)benzamide is distinguished by its specific arrangement of hydroxyl groups, which can influence its reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
67827-57-0 |
|---|---|
Molecular Formula |
C13H11NO3 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
N-(3,5-dihydroxyphenyl)benzamide |
InChI |
InChI=1S/C13H11NO3/c15-11-6-10(7-12(16)8-11)14-13(17)9-4-2-1-3-5-9/h1-8,15-16H,(H,14,17) |
InChI Key |
DKYHVEQQTGMTQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[(2Z)-2-hydroxyimino-3-oxoinden-1-ylidene]acetonitrile](/img/structure/B15349888.png)

![[(3R,3aR,6aR)-2-methyl-3-propyl-4,5,6,6a-tetrahydro-3H-cyclopenta[d][1,2]oxazol-3a-yl]methanol](/img/structure/B15349899.png)
![[3-(Aminomethyl)cyclohexyl]methylcarbamic acid](/img/structure/B15349906.png)

![Butanamide, N-[4-chloro-3-[[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]amino]phenyl]-2-(3-pentadecylphenoxy)-](/img/structure/B15349909.png)
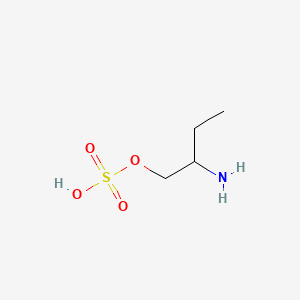
![1,3-Diazabicyclo[3.3.1]non-2-EN-2-amine](/img/structure/B15349917.png)
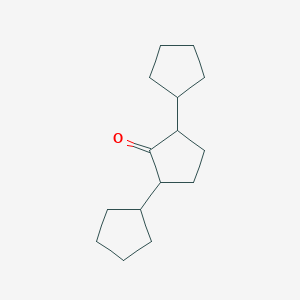

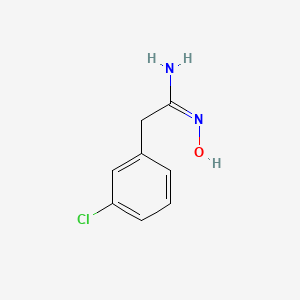
![2,5-Bis(ethenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B15349980.png)
![3-[(E)-2-Butenyl]thiophene](/img/structure/B15349985.png)
